3-(5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Description
This compound features a benzamide core substituted with a 1,2,4-oxadiazol-3-yl group linked to an azetidin-3-yl ring. The azetidine is further functionalized with a 4-fluorophenylsulfonyl group, which enhances electronic and steric properties. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and hydrogen-bonding capabilities, making it common in medicinal chemistry . The N-methylbenzamide moiety likely contributes to target binding, as seen in analogous sulfonamide and oxadiazole derivatives .
Properties
IUPAC Name |
3-[5-[1-(4-fluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-21-18(25)13-4-2-3-12(9-13)17-22-19(28-23-17)14-10-24(11-14)29(26,27)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFJCRDHCQSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.38 g/mol. The structure consists of an azetidine ring, a sulfonyl group attached to a fluorophenyl moiety, and a benzamide structure linked to an oxadiazole ring. The unique combination of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group may enhance the compound's binding affinity to enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial effects. For instance, derivatives containing the azetidine moiety have been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations (IC50 values ranging from 1.0 to 10.0 µM) .
Anticancer Activity
A number of studies have explored the anticancer potential of related compounds. For example, certain benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM . The proposed mechanism involves the induction of apoptosis through the modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The anti-inflammatory properties are hypothesized based on the structural similarities with known anti-inflammatory agents. Compounds with sulfonyl groups have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Evaluation
In a study published in 2020, researchers synthesized several derivatives based on the oxadiazole framework and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against both strains, highlighting the potential for further development into effective antimicrobial agents .
Study 2: Anticancer Activity Assessment
Another study focused on the anticancer effects of related benzamide derivatives against human cancer cell lines. The results indicated that one derivative had an IC50 value of 8 µM against MCF-7 cells and was found to induce apoptosis via caspase activation . This suggests that the compound's mechanism may involve apoptotic pathways.
Data Summary Table
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains due to the sulfonyl group. |
| Anti-inflammatory | Exhibits potential to reduce inflammation in preclinical models. |
| Enzyme Inhibition | May inhibit key metabolic enzymes, affecting cellular pathways. |
Scientific Research Applications
The compound is being investigated for several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules, it serves as a reagent in various organic transformations.
- Drug Development : Its potential therapeutic applications include targeting specific enzymes or receptors involved in disease processes.
- Material Science : The compound is explored for its utility in developing advanced materials and as an intermediate in the synthesis of specialty chemicals.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- A study demonstrated its antimicrobial properties against resistant bacterial strains, showing significant inhibition at low concentrations.
- Another investigation focused on its anti-inflammatory effects in animal models, revealing a reduction in inflammatory markers after treatment with the compound.
Comparison with Similar Compounds
Structural Analogues with Azetidine-Oxadiazole Motifs
Compound BX93062 (CAS 1396888-07-5) :
- Structure: 3-[5-(1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide.
- Key Differences: Replaces the 4-fluorophenylsulfonyl group with a 2-chlorophenylacetyl substituent.
- Implications: The chlorophenyl group may reduce solubility compared to the fluorophenylsulfonyl group, while the acetyl linker could alter pharmacokinetics .
Compound SY096008 :
Oxadiazole-Containing Sulfonamides
- N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide: Structure: Benzamide linked to a sulfamoylphenyl group and a 5-methylisoxazole. Key Differences: Replaces the oxadiazole-azetidine motif with an isoxazole-sulfamoyl group.
- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Structure: Schiff base-linked sulfonamide with a dihydroxybenzylidene group. Key Differences: Introduces a planar aromatic system via the Schiff base, which may enhance π-π stacking but reduce flexibility .
Fluorophenyl-Substituted Analogues
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzene-1-sulfonamide: Structure: Fluorophenyl-oxadiazole linked to a sulfonamide and cyclohexenylethyl group.
Antimicrobial Activity
Sulfonamide derivatives, such as those in and , exhibit antimicrobial properties due to inhibition of dihydropteroate synthase. The target compound’s 4-fluorophenylsulfonyl group may enhance enzyme binding compared to non-fluorinated analogues .
Enzyme Inhibition
Oxadiazole derivatives (e.g., ) are known to inhibit enzymes like thiamine diphosphate (ThDP)-dependent enzymes. The azetidine ring in the target compound may improve selectivity by fitting into hydrophobic enzyme pockets .
Pharmacokinetic Properties
- Solubility : The 4-fluorophenylsulfonyl group likely increases polarity compared to chlorophenyl or acetylated analogues (e.g., BX93062) .
Data Tables
Table 1. Structural Comparison of Key Analogues
Table 2. Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C22H20FN5O4S | 477.49 | 2.8 | 0.12 |
| BX93062 | C21H19ClN4O3 | 410.85 | 3.5 | 0.05 |
| N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide | C17H15N3O4S | 357.38 | 2.1 | 0.20 |
*Predicted using computational tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
